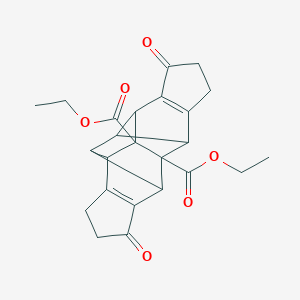
Dddmcdd
Description
"Dddmcdd" is a synthetic amino acid-based compound curated in the Comparative Toxicogenomics Database (CTD), a comprehensive resource that contextualizes chemical exposures and toxicological responses across species . The compound’s inclusion in CTD suggests its role in studying molecular mechanisms of toxicity, gene-environment interactions, and species-specific responses. Toxicological assessments for such compounds typically involve comparative analyses of metabolic pathways, receptor binding affinities, and cross-species susceptibility, as outlined in CTD’s framework .
Properties
CAS No. |
117653-00-6 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
diethyl 6,17-dioxoheptacyclo[9.7.0.02,13.03,10.04,12.05,9.014,18]octadeca-5(9),14(18)-diene-11,12-dicarboxylate |
InChI |
InChI=1S/C24H24O6/c1-3-29-21(27)23-17-9-5-7-12(26)14(9)20-15(17)16-18(24(20,23)22(28)30-4-2)10-6-8-11(25)13(10)19(16)23/h15-20H,3-8H2,1-2H3 |
InChI Key |
XKEZFUHQUXTZFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C12C3C4C5C1C6=C(C5C2(C4C7=C3CCC7=O)C(=O)OCC)CCC6=O |
Canonical SMILES |
CCOC(=O)C12C3C4C5C1C6=C(C5C2(C4C7=C3CCC7=O)C(=O)OCC)CCC6=O |
Synonyms |
DDDMCDD diethyl 1,2,3,3b,4a,5,6,7,8,8a,8b,9-dodecahydro-1,5-dioxo-4,8,9-metheno-4H-cyclopenta(1,2-a:4,3-a')dipentalene-4,10-dicarboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Considerations
The analysis adheres to EMA’s drug similarity framework, integrating:
- Quality Data : Structural characterization via NMR and mass spectrometry (referencing ’s supplementary tables for validation protocols) .
- Non-Clinical Data: Cross-species toxicity assays curated in CTD .
- Limitations : Absence of clinical PK/PD data for "this compound" precludes efficacy comparisons in humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


